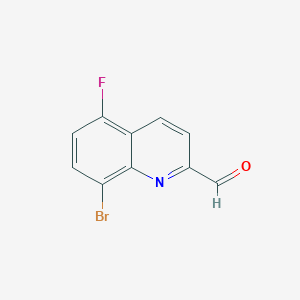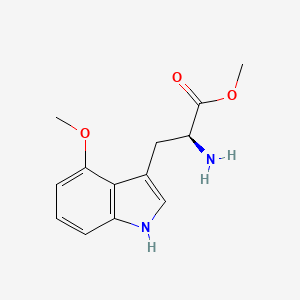
(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate is a chiral compound with significant interest in various scientific fields. This compound is structurally related to tryptophan, an essential amino acid, and features a methoxy group on the indole ring. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-methoxyindole.
Alkylation: The indole is alkylated using a suitable alkylating agent to introduce the propanoate side chain.
Amination: The resulting intermediate undergoes amination to introduce the amino group at the desired position.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often use reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug development for neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: These interactions can modulate various biochemical pathways, leading to physiological effects. For example, it may affect neurotransmitter systems in the brain, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Tryptophan: An essential amino acid with a similar indole structure but lacking the methoxy group.
5-Methoxytryptophan: A derivative of tryptophan with a methoxy group at the 5-position.
Indole-3-acetic acid: A plant hormone with an indole structure but different functional groups.
Uniqueness: (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate is unique due to its specific substitution pattern and chiral nature. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H16N2O3/c1-17-11-5-3-4-10-12(11)8(7-15-10)6-9(14)13(16)18-2/h3-5,7,9,15H,6,14H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
QANZHTDVGPRGEI-VIFPVBQESA-N |
Isomerische SMILES |
COC1=CC=CC2=C1C(=CN2)C[C@@H](C(=O)OC)N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=CN2)CC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



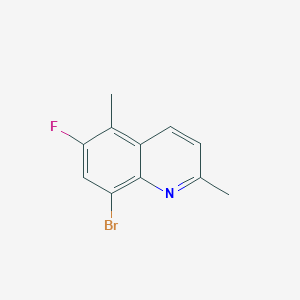
![3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl-](/img/structure/B11864245.png)
![7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11864253.png)
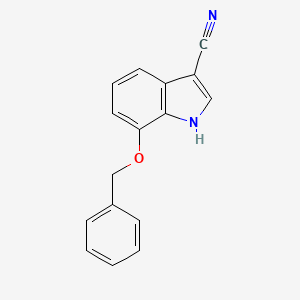

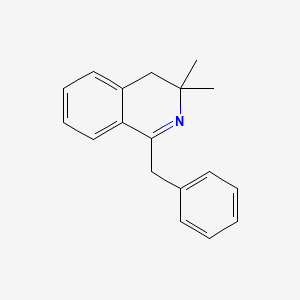
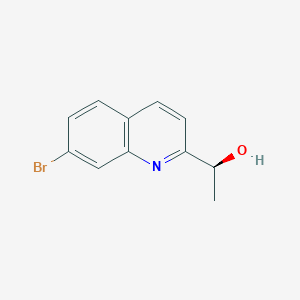


![1-[2-(Diphenylmethoxy)ethyl]aziridine](/img/structure/B11864322.png)

